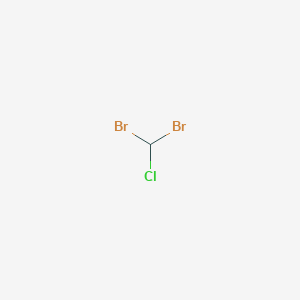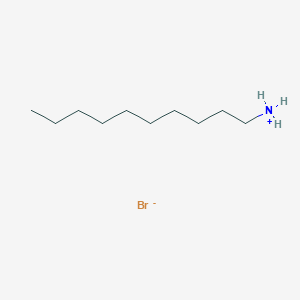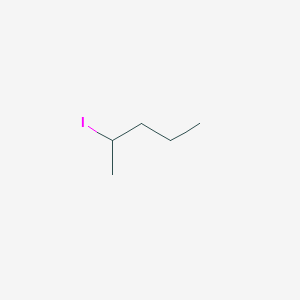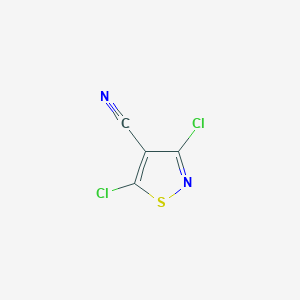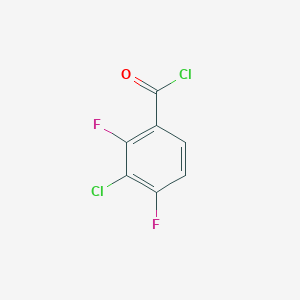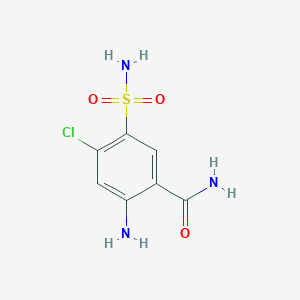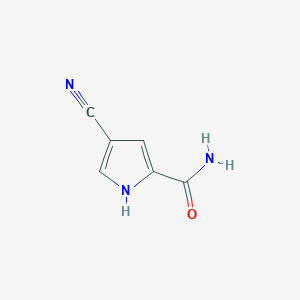
4-cyano-1H-pyrrole-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-cyano-1H-pyrrole-2-carboxamide, also known as CP-526,555, is a synthetic compound that belongs to the pyrrole class of organic compounds. It has been extensively studied for its potential use in various scientific research applications.
Mechanism of Action
4-cyano-1H-pyrrole-2-carboxamide acts as a selective antagonist of mGluR5 by binding to the receptor and preventing its activation by glutamate. This leads to a reduction in the downstream signaling pathways, resulting in the modulation of various physiological processes.
Biochemical and Physiological Effects:
4-cyano-1H-pyrrole-2-carboxamide has been found to modulate various physiological processes, including anxiety, depression, and schizophrenia. It has been shown to reduce anxiety-like behavior in animal models and improve cognitive function in patients with schizophrenia. 4-cyano-1H-pyrrole-2-carboxamide has also been found to reduce pain perception and drug-seeking behavior in animal models.
Advantages and Limitations for Lab Experiments
4-cyano-1H-pyrrole-2-carboxamide has several advantages for lab experiments. It is a potent and selective antagonist of mGluR5, which allows for the modulation of specific physiological processes. It has also been found to be orally active, allowing for easy administration to animal models. However, 4-cyano-1H-pyrrole-2-carboxamide has some limitations for lab experiments, including its high cost and limited availability.
Future Directions
There are several future directions for research on 4-cyano-1H-pyrrole-2-carboxamide. One potential direction is the development of more potent and selective mGluR5 antagonists. Another direction is the investigation of the potential therapeutic applications of 4-cyano-1H-pyrrole-2-carboxamide in various neuropsychiatric disorders, including anxiety, depression, and schizophrenia. Additionally, further research is needed to understand the long-term effects of 4-cyano-1H-pyrrole-2-carboxamide on physiological processes.
Scientific Research Applications
4-cyano-1H-pyrrole-2-carboxamide has been extensively studied for its potential use in scientific research. It has been found to be a potent and selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). mGluR5 is a G protein-coupled receptor that plays a crucial role in various physiological processes, including learning and memory, pain perception, and drug addiction. 4-cyano-1H-pyrrole-2-carboxamide has been found to modulate the activity of mGluR5, leading to potential therapeutic applications in various neuropsychiatric disorders, including anxiety, depression, and schizophrenia.
properties
CAS RN |
154238-76-3 |
|---|---|
Product Name |
4-cyano-1H-pyrrole-2-carboxamide |
Molecular Formula |
C6H5N3O |
Molecular Weight |
135.12 g/mol |
IUPAC Name |
4-cyano-1H-pyrrole-2-carboxamide |
InChI |
InChI=1S/C6H5N3O/c7-2-4-1-5(6(8)10)9-3-4/h1,3,9H,(H2,8,10) |
InChI Key |
ULKRPHYHFUBTEZ-UHFFFAOYSA-N |
SMILES |
C1=C(NC=C1C#N)C(=O)N |
Canonical SMILES |
C1=C(NC=C1C#N)C(=O)N |
synonyms |
1H-Pyrrole-2-carboxamide,4-cyano-(9CI) |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


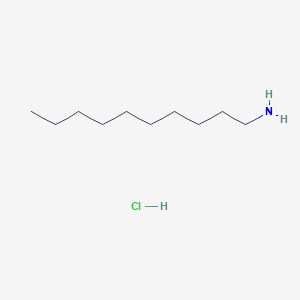

![(3s,3ar,6as)-Hexahydrofuro[2,3-B]furan-3-Ol](/img/structure/B127492.png)
![1,4-Diazabicyclo[2.2.2]octane](/img/structure/B127493.png)

